
(R)-Mirtazapine
Overview
Description
®-Mirtazapine is a stereoisomer of mirtazapine, a tetracyclic antidepressant. It is primarily used in the treatment of major depressive disorder. The compound is known for its unique pharmacological profile, which includes antagonism at central alpha-2 adrenergic receptors and various serotonin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Mirtazapine involves several steps, starting from the appropriate precursor compounds. One common synthetic route includes the reduction of a precursor ketone to form the chiral center, followed by cyclization and further functional group modifications. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and cyclization is often achieved using acidic or basic catalysts.
Industrial Production Methods: In industrial settings, the production of ®-Mirtazapine is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: ®-Mirtazapine can undergo oxidation reactions, particularly at the nitrogen atoms in its structure. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced at various functional groups, especially in the presence of strong reducing agents like lithium aluminum hydride.
Substitution: ®-Mirtazapine can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific functional groups involved. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Pharmacological Profile
(R)-Mirtazapine primarily acts as an antagonist at central alpha-2 adrenergic receptors and specific serotonin receptors (5-HT2 and 5-HT3). This dual action contributes to its antidepressant effects, sedation, and appetite stimulation, making it useful in treating various disorders beyond depression.
Major Depressive Disorder (MDD)
This compound is primarily indicated for MDD. It has shown rapid efficacy in alleviating depressive symptoms, particularly in patients with anxiety or melancholic features. A systematic review indicated that it is as effective as other antidepressants while offering a favorable side effect profile for certain patients .
Insomnia
Due to its sedative properties, this compound is frequently used off-label to treat insomnia. Studies have demonstrated significant improvements in sleep quality and duration among patients with both primary and secondary insomnia .
Cancer-Related Symptoms
This compound has been shown to effectively manage multiple distressing symptoms in cancer patients, including nausea, insomnia, and pain. A clinical trial involving cancer patients indicated that those treated with mirtazapine experienced significant improvements in nausea and sleep disturbances within days of treatment . The drug's antiemetic properties are particularly beneficial for patients undergoing chemotherapy.
Anxiety Disorders
The anxiolytic effects of this compound make it a viable option for treating anxiety disorders such as generalized anxiety disorder (GAD) and post-traumatic stress disorder (PTSD). Its ability to improve sleep while reducing anxiety symptoms has been noted in several studies .
Neurological Disorders
Recent research has explored the use of this compound in neurological conditions such as progressive multifocal leukoencephalopathy (PML) associated with HIV. Some case studies have reported clinical improvements when mirtazapine was added to the treatment regimen of PML patients . However, results are mixed, necessitating further investigation.
Case Studies
Summary of Findings
This compound's versatility extends beyond its primary indication for MDD. Its applications in managing insomnia, cancer-related symptoms, and anxiety disorders highlight its potential as a multi-faceted therapeutic agent. While there are promising findings regarding its use in neurological disorders, further research is warranted to establish definitive benefits.
Mechanism of Action
®-Mirtazapine exerts its effects primarily through antagonism at central alpha-2 adrenergic receptors, which leads to increased release of norepinephrine and serotonin. It also antagonizes various serotonin receptors, including 5-HT2 and 5-HT3 receptors, which contributes to its antidepressant effects. The compound’s action on these receptors modulates neurotransmitter levels in the brain, leading to improved mood and reduced symptoms of depression.
Comparison with Similar Compounds
Amitriptyline: Another tricyclic antidepressant with a different mechanism of action.
Nortriptyline: A metabolite of amitriptyline with similar therapeutic effects.
Doxepin: A tricyclic antidepressant with additional antihistamine properties.
Uniqueness: ®-Mirtazapine is unique due to its dual action on alpha-2 adrenergic and serotonin receptors, which distinguishes it from other antidepressants that primarily target serotonin reuptake. This dual mechanism provides a broader spectrum of action and can be beneficial in patients with complex depressive symptoms.
Biological Activity
(R)-Mirtazapine, a tetracyclic antidepressant, is primarily used in the treatment of major depressive disorder (MDD). Its unique pharmacological profile, characterized by dual action on noradrenergic and serotonergic systems, contributes to its efficacy and therapeutic potential. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, therapeutic effects, and relevant case studies.
This compound's antidepressant effects are attributed to its complex interaction with various neurotransmitter receptors:
- Noradrenergic Activity : It acts as an antagonist at presynaptic α2-adrenergic receptors, leading to increased release of norepinephrine. This mechanism enhances noradrenergic neurotransmission, which is crucial for mood regulation .
- Serotonergic Activity : The drug also enhances serotonergic activity by blocking the α2-adrenergic inhibitory autoreceptors and heteroreceptors. This results in increased serotonin release, particularly affecting the 5-HT1 receptor subtype .
- Histaminergic and Other Receptor Interactions : this compound exhibits high affinity for histamine H1 receptors, contributing to its sedative properties. It has lower affinities for dopaminergic and muscarinic cholinergic receptors .
Pharmacokinetics
The pharmacokinetic profile of this compound is notable for its:
- Bioavailability : Approximately 50% after oral administration.
- Peak Plasma Concentration : Achieved within 2.2 to 3.1 hours post-dose.
- Half-life : Approximately 22 hours, allowing for once-daily dosing.
- Metabolism : Extensively metabolized in the liver, with around 85% excreted in urine .
Therapeutic Effects
The therapeutic applications of this compound extend beyond depression:
- Anxiety and Insomnia : It has demonstrated efficacy in treating anxiety disorders and insomnia, often providing rapid relief from symptoms .
- Adjunct Therapy : In cases where patients experience side effects from SSRIs (Selective Serotonin Reuptake Inhibitors), this compound can alleviate sexual dysfunction and insomnia without compromising antidepressant efficacy .
- Chemoprotective Properties : Research indicates that this compound may offer protective effects against oxidative stress and neuronal damage in various models .
Case Studies
Several case studies highlight the clinical efficacy of this compound:
- Case 1 : A 90-year-old woman with anxiety/agitation showed rapid improvement after initiating treatment with this compound. Symptoms returned upon discontinuation, confirming the drug's effectiveness through repeated challenges .
- Case 2 : A 47-year-old woman suffering from chronic insomnia and depression experienced significant improvement after switching to this compound from benzodiazepines, which had led to cognitive impairment .
- Case 3 : A patient with recurrent depressive episodes reported restored sexual function and improved mood within two weeks of starting this compound therapy after experiencing adverse effects from concurrent medications .
Summary of Research Findings
Study | Findings |
---|---|
Tok et al. (2012) | Demonstrated that this compound reduced oxidative stress markers in ischemia-reperfusion injury models in rat kidneys. |
Gulec et al. (2013) | Showed chemoprotective effects against cisplatin-induced oxid |
Properties
IUPAC Name |
(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029320 | |
Record name | (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in methanol and chloroform mg/mL (20 °C) | |
Record name | Esmirtazapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06678 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61337-87-9 | |
Record name | Esmirtazapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61337-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esmirtazapine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esmirtazapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06678 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESMIRTAZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4685R51V7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-Mirtazapine differ from the racemic Mirtazapine in terms of pharmacokinetics?
A1: While both are metabolized through the cytochrome P450 (CYP) system, particularly CYP2D6, this compound exhibits a shorter half-life compared to the racemic mixture. [] Mirtazapine's half-life ranges from 20 to 40 hours. In contrast, this compound has a half-life of approximately 18 hours. [] This difference in half-life could potentially translate to a reduced risk of residual daytime sedation with this compound, although further studies directly comparing the two are needed. [] Additionally, individuals categorized as CYP2D6 poor metabolizers experience a significantly larger concentration-time curve with this compound, highlighting the importance of genetic variability in drug metabolism. []
Q2: What were the findings regarding this compound's effect on daytime functioning in the referenced study?
A2: While the study authors initially claimed no evidence of residual daytime effects based on visual analog scales, their supporting figure actually focused on rebound sleep parameters after treatment discontinuation, not daytime functioning. [] Furthermore, their data indicated that a higher percentage of patients treated with this compound (14.9%) experienced somnolence compared to those on placebo (3.5%), contradicting their initial assertion. [] This highlights the need for further research specifically designed to assess the potential for daytime impairment with this compound.
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